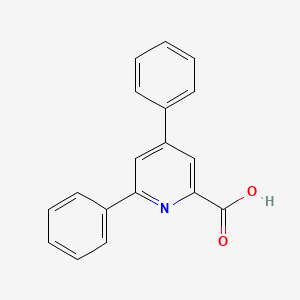

4,6-diphenylpyridine-2-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Diphenylpyridine-2-carboxylic Acid is an organic compound that incorporates a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of this compound could involve various methods depending on the reaction conditions . For instance, under hydrothermal conditions and in the absence of pyridine, a discrete tetrameric complex can be formed .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray structural analysis . The structures optimized at the APF-D/6-311++G (d,p) level of theory show no proton migration between the acid molecules .Chemical Reactions Analysis

The chemical reactions of this compound can be influenced by the nature of the metal ions . In one example, a discrete acyclic water hexamer is identified .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its carboxyl functional group . Carboxylic acids are known for their high oxidation state .科学的研究の応用

Crystal Structure Analysis

4,6-Diphenylpyridine-2-carboxylic acid is notable for its distinct crystal structure, as demonstrated in a study by Crispini and Neve (2002). The structure features intermolecular O-H...O hydrogen bonds, leading to centrosymmetric cyclic dimers. This arrangement is significant in the formation of pi-pi stacking of aromatic rings, a fundamental aspect in crystallography and material science (Crispini & Neve, 2002).

Photopolymerization in 3D Printing

Fiedor et al. (2020) explored the use of 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives, related to this compound, in bimolecular photoinitiating systems. These systems showed impressive reactivity under UV-A and visible light, making them suitable for various photopolymerization processes, including 3D printing techniques. This demonstrates the potential of this compound derivatives in advancing photopolymerization technology (Fiedor et al., 2020).

Development of Dye-Sensitized Solar Cells (DSCs)

A study by Constable et al. (2009) involved copper(I) complexes with ligands related to this compound for use in dye-sensitized solar cells (DSCs). These complexes, due to their unique properties and interactions, are integral in the development of more efficient solar cells (Constable et al., 2009).

Applications in Molecular Electronics

The research by Newman et al. (2001) on diphenylpyridine complexes, closely related to this compound, revealed insights into platinum-platinum interactions in the solid state. These findings are relevant for the development of molecular electronics and materials science, where such interactions play a crucial role (Newman et al., 2001).

Enhancing Chemical Sensing Techniques

In the field of chemical sensing, Luo et al. (2007) developed a porphyrin-appended terpyridine, which is structurally related to this compound. This compound exhibited enhanced fluorescence with cadmium ions, paving the way for more efficient and selective chemical sensors (Luo et al., 2007).

Electrochemical Carboxylation

A study by Feng et al. (2010) on the electrocatalytic carboxylation of a pyridine derivative related to this compound showcased a novel approach to bond formation. This has implications in organic synthesis and pharmaceuticals (Feng et al., 2010).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4,6-diphenylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(21)17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISHTFYLAZVESR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2662597.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662603.png)

![5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2662605.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2662607.png)

![Ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate hydrobromide](/img/structure/B2662611.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2662612.png)

![2-(1-Adamantyl)imidazo[1,2-a]pyridine](/img/structure/B2662614.png)